Decanal - d2

GC–MS deuterium isotope effect internal standard

Decanal-d2 is a stable isotope-labeled analog of decanal, a C10 straight-chain aldehyde, carrying two deuterium atoms at the α-carbon (position. With a molecular weight of 158.27 g/mol, the compound provides a +2 Da mass increment that is exploited in gas and liquid chromatography–mass spectrometry as an internal standard, enabling exact compensation for matrix effects, extraction recovery, and ionization variability.

Molecular Formula C10H18D2O
Molecular Weight 158.28
CAS No. 1335435-55-6
Cat. No. B591072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanal - d2
CAS1335435-55-6
SynonymsDecanal - d2
Molecular FormulaC10H18D2O
Molecular Weight158.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanal-d2 (CAS 1335435-55-6): Deuterated Fatty Aldehyde Internal Standard for Trace Analysis


Decanal-d2 is a stable isotope-labeled analog of decanal, a C10 straight-chain aldehyde, carrying two deuterium atoms at the α-carbon (position 2) [1]. With a molecular weight of 158.27 g/mol, the compound provides a +2 Da mass increment that is exploited in gas and liquid chromatography–mass spectrometry as an internal standard, enabling exact compensation for matrix effects, extraction recovery, and ionization variability [1]. Its high isotopic enrichment (≥98 atom % D) ensures minimal interference from the natural isotopic envelope of the unlabeled analyte, making it a critical reference material for quantitative food, environmental, and biomedical analysis .

Why Unlabeled Decanal or Highly Deuterated Analogs Cannot Substitute for Decanal-d2


Unlabeled decanal cannot function as an internal standard because it is isobaric with the target analyte; external calibration alone is insufficient to correct for variable matrix suppression or enhancement, as demonstrated by unacceptably wide recovery ranges (70–130%) in complex samples [1]. Conversely, perdeuterated decanal (d19) exhibits a pronounced gas chromatographic retention time shift due to the cumulative deuterium isotope effect, which alters the compound's elution time relative to the analyte and exposes it to different matrix interferences, thereby invalidating the internal standard assumption of identical behavior [2]. Decanal-d2, with only two deuteriums at the α-position, achieves a negligible retention shift while providing an unambiguous +2 Da mass channel, overcoming both extremes.

Quantitative Differentiation of Decanal-d2 vs. Unlabeled Decanal and Decanal-d19


GC Co‑Elution Superiority: Decanal-d2 Shows 0.003 min Shift vs. 0.07 min for d19

Under identical capillary GC conditions, decanal-d2 recorded a retention time difference (ΔRT) of just +0.003 min relative to unlabeled decanal, ensuring co‑elution within the same chromatographic peak. In contrast, decanal-d19, the perdeuterated analog, eluted 0.07 min earlier (ΔRT = −0.07 min), a 23-fold larger shift that can expose the internal standard to different matrix ions or sorption losses [1]. The minimal shift for d2 is due to localization of the deuterium atoms on the α-carbon, which only marginally alters vapor pressure and partitioning, while full deuteration substantially reduces the molar volume, accelerating elution.

GC–MS deuterium isotope effect internal standard

Minimal Natural Isotope Interference: 98 atom % D Provides a Clean M+2 Channel

The isotopic enrichment of decanal-d2 is certified at 98 atom % D . The natural M+2 abundance of unlabeled decanal (C10H20O) is only 0.50% of the molecular ion base peak, calculated from the binomial distribution of ten carbon atoms at the natural 13C abundance of 1.10% [1]. Consequently, at m/z 158 (the +2 Da mass of the internal standard), the analyte’s isotopologue contributes ≤ 0.50% to the internal standard signal, ensuring negligible cross‑talk. For comparison, if a decanal‑d1 were used as internal standard (m/z 157), the analyte’s natural 13C M+1 peak at 11.0% relative intensity would dominate the IS channel, introducing severe and unacceptable quantitation bias.

isotope dilution mass spectrometry isotopic purity

Accuracy Restoration: 98.2% Recovery with Decanal-d2 IS vs. 78.6% Without Internal Standard

In a validated HS‑SPME‑GC‑MS method for decanal quantification in orange juice, spike recovery at 10 µg/kg was 98.2 ± 2.1 % (mean ± SD, n = 6) when decanal-d2 was used as the internal standard, compared to only 78.6 ± 15.3 % when an external standard calibration without internal standard was applied [1]. The 19.6‑percentage‑point improvement in accuracy reflects the internal standard’s correction of matrix‑induced ionization enhancement and variable fiber extraction recovery.

SPME-GC‑MS recovery food analysis

Ten‑Fold LOQ Improvement: 0.1 ng/g with d2 IS vs. 1.0 ng/g without Internal Standard

Applying the same validated HS‑SPME‑GC‑MS method to orange juice, the limit of quantification (LOQ, defined as signal‑to‑noise ratio ≥ 10) was lowered from 1.0 ng/g (external standard calibration) to 0.1 ng/g when decanal-d2 was introduced as internal standard, representing a ten‑fold improvement [1]. The enhancement arises because the isotopic internal standard normalizes injection volume variability and ion source fluctuations, reducing baseline noise in the reconstructed ion‑ratio chromatogram.

limit of quantification sensitivity HS-SPME-GC‑MS

Application Scenarios Where Decanal-d2 Outperforms Generic Alternatives


Quantification of Decanal in Citrus Juices and Alcoholic Beverages for Flavor Profiling

The validated HS‑SPME‑GC‑MS method using decanal-d2 as internal standard achieves 98.2% recovery and an LOQ of 0.1 ng/g in orange juice [1], enabling reliable quantification of decanal as a key aroma constituent even at trace levels. This method is directly transferable to wines, ciders, and spirits where matrix complexity causes unacceptable bias with external calibration.

Reliable Internal Standard for Multiresidue VOC Analysis in Environmental Air Monitoring

The co‑elution of decanal-d2 with unlabeled decanal (ΔRT ≤ 0.003 min) [1] and the clean +2 Da mass channel eliminate differential matrix effects in thermal desorption–GC‑MS air sample analysis. This makes decanal-d2 the preferred internal standard when quantifying airborne carbonyls in urban and indoor environments, where varying humidity and co‑pollutants introduce severe ion suppression.

Stable Isotope Tracer for Investigating Aldehyde Metabolism in Cell Culture

Capitalizing on the 98 atom % D enrichment and positional stability of the α‑carbon deuteriums [1], decanal-d2 serves as a metabolic tracer to track the oxidation of fatty aldehydes to decanoic acid by aldehyde dehydrogenases. The +2 Da mass shift allows unequivocal detection of the labeled product by LC–HRMS, distinguishing it from endogenous pools without the chromatographic perturbation observed with perdeuterated analogs .

Certified Reference Material for Quality Control in Fragrance Allergen Testing

Decanal-d2 meeting 98 atom % D purity [1] can be used as a certified spike material in quality control programs for regulated fragrance allergens in cosmetic products. Its high isotopic fidelity minimizes false positives caused by isobaric interferences in complex perfume matrices, ensuring that GC–MS screening methods meet the analytical performance criteria required by EU Regulation 1223/2009.

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